molecular formula C11H16Cl2N2 B2892243 1-(4-Chloro-2-methylphenyl)-piperazine CAS No. 250290-10-9

1-(4-Chloro-2-methylphenyl)-piperazine

Cat. No.: B2892243
CAS No.: 250290-10-9
M. Wt: 247.16
InChI Key: WLPFNHBPBKFTTJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)-piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenyl)-piperazine typically involves the reaction of 4-chloro-2-methylaniline with piperazine. The process can be carried out under various conditions, often involving the use of solvents such as ethanol or methanol. The reaction is usually facilitated by heating and may require the presence of a catalyst to improve yield and efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methylphenyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazines.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Research has explored its potential as a ligand for various biological targets, including receptors and enzymes.

    Medicine: This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, serving as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-piperazine: Similar structure but lacks the methyl group.

    1-(2-Methylphenyl)-piperazine: Similar structure but lacks the chloro group.

    1-(4-Methylphenyl)-piperazine: Similar structure but lacks the chloro group.

Uniqueness

1-(4-Chloro-2-methylphenyl)-piperazine is unique due to the presence of both the chloro and methyl groups on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPFNHBPBKFTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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